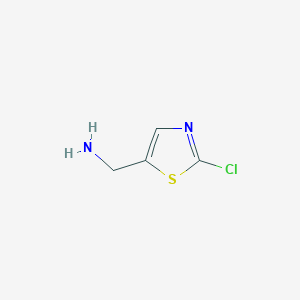

2-Chloro-5-aminomethylthiazole

Vue d'ensemble

Description

Soblidotin est un puissant inhibiteur de la polymérisation de la tubuline, ce qui en fait un candidat prometteur pour la chimiothérapie anticancéreuse . Il a été étudié dans des essais cliniques pour le traitement de divers cancers, notamment le cancer du poumon non à petites cellules et le sarcome .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Soblidotin est synthétisé par une série de réactions chimiques à partir de la dolastatine 10. La voie de synthèse implique la modification de la structure de la dolastatine 10 pour améliorer sa stabilité et son efficacité .

Méthodes de production industrielle

La production industrielle de soblidotin implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés . Le processus comprend généralement l'utilisation de techniques de purification avancées telles que la chromatographie liquide haute performance (HPLC) pour isoler le produit final .

Analyse Des Réactions Chimiques

Types de réactions

Soblidotin subit diverses réactions chimiques, notamment :

Oxydation : Soblidotin peut être oxydé pour former différents dérivés ayant une activité biologique modifiée.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels, améliorant les propriétés pharmacologiques du composé.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant Soblidotin comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers solvants organiques . Les réactions sont généralement réalisées sous des conditions de température et de pH contrôlées pour assurer la formation du produit souhaité .

Principaux produits formés

Les principaux produits formés à partir des réactions de Soblidotin comprennent divers dérivés ayant une activité biologique modifiée. Ces dérivés sont souvent testés pour leur efficacité à inhiber la polymérisation de la tubuline et leur potentiel en tant qu'agents anticancéreux .

Applications de recherche scientifique

Soblidotin a un large éventail d'applications de recherche scientifique, notamment :

Mécanisme d'action

Soblidotin exerce ses effets en se liant à la tubuline, une protéine essentielle à la formation des microtubules . En inhibant la polymérisation de la tubuline, Soblidotin perturbe le réseau de microtubules dans les cellules, conduisant à l'arrêt du cycle cellulaire et à l'apoptose . Le composé a deux sites de liaison sur la tubuline, un site à haute affinité et un site à faible affinité, ce qui améliore ses effets inhibiteurs .

Applications De Recherche Scientifique

Soblidotin has a wide range of scientific research applications, including:

Mécanisme D'action

Soblidotin exerts its effects by binding to tubulin, a protein that is essential for the formation of microtubules . By inhibiting tubulin polymerization, soblidotin disrupts the microtubule network within cells, leading to cell cycle arrest and apoptosis . The compound has two binding sites on tubulin, a high-affinity site and a low-affinity site, which enhances its inhibitory effects .

Comparaison Avec Des Composés Similaires

Composés similaires

Dolastatine 10 : Le composé parent à partir duquel Soblidotin est dérivé.

Tasidotin : Un autre dérivé synthétique de la dolastatine 10 ayant des propriétés anticancéreuses similaires.

Unicité de Soblidotin

Soblidotin est unique par ses deux sites de liaison sur la tubuline, ce qui améliore ses effets inhibiteurs par rapport aux autres inhibiteurs de la polymérisation de la tubuline . De plus, Soblidotin a montré une activité préclinique supérieure contre un large éventail de tumeurs malignes humaines, y compris celles résistantes aux agents chimiothérapeutiques conventionnels .

Propriétés

IUPAC Name |

(2-chloro-1,3-thiazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2S/c5-4-7-2-3(1-6)8-4/h2H,1,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDQBIMJBRASQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50436214 | |

| Record name | 2-Chloro-5-aminomethylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120740-08-1 | |

| Record name | 2-Chloro-5-aminomethylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Chlorothiazol-5-yl)methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the synthetic route for producing 2-chloro-5-aminomethylthiazole as described in the research?

A1: The research outlines a two-step process for synthesizing this compound from 2-chloro-5-methylthiazole.

- Step 1: Radical Chlorination: 2-chloro-5-methylthiazole undergoes radical chlorination using a radical chlorinating agent in the presence of a radical initiator. This reaction takes place in a diluent that remains stable under radical chlorination conditions, yielding 40-70% 2-chloro-5-chloromethylthiazole [, ].

- Step 2: Ammoniation: Ammonia or an aqueous ammonia solution is introduced to the reaction mixture from Step 1. This leads to the formation of this compound, which is then isolated using standard techniques [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.